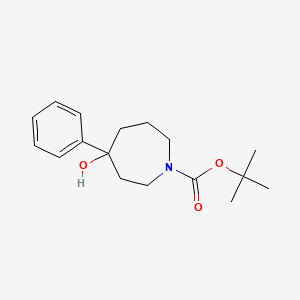

Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate

Description

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-12-7-10-17(20,11-13-18)14-8-5-4-6-9-14/h4-6,8-9,20H,7,10-13H2,1-3H3 |

InChI Key |

OXYGJDXAKRAGKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally proceeds via:

- Formation of a suitable piperidine or piperidine derivative as a precursor.

- Ring expansion or cyclization to form the azepane core.

- Introduction of phenyl and hydroxy functionalities.

- Final esterification to obtain the tert-butyl ester.

The key challenge involves selective functionalization at the 4-position and subsequent conversion to the hydroxy and phenyl groups.

Preparation of Precursors: Benzoyl-Substituted Piperidine Derivatives

Method A: N-Acylation of Piperidine Derivatives

Starting from commercially available piperidine derivatives, benzoylation is achieved using benzoyl chlorides or benzoic anhydrides in the presence of bases such as triethylamine or sodium hydroxide.

Reagent Solvent Temperature Time Yield Benzoyl chloride Dichloromethane 0°C to room temperature 2-4 hours 90-98% Example: Benzoyl chloride reacts with piperidine hydrochloride in the presence of triethylamine, yielding benzoyl-piperidine derivatives with high efficiency.

Method B: Carbamate Formation

Formation of tert-butoxycarbonyl (Boc) protected piperidine intermediates via reaction with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran (THF).

Reagent Solvent Temperature Time Yield Di-tert-butyl dicarbonate Dichloromethane Room temperature 4 hours 90-98%

Ring Expansion to Azepane Derivatives

Method: Nucleophilic or Electrophilic Ring Expansion

The key step involves converting the six-membered piperidine ring into a seven-membered azepane ring.

Approach A: Using Halogenated Intermediates

- Halogenation at the 4-position of piperidine derivatives followed by nucleophilic substitution with suitable nucleophiles, such as phenyl groups, promotes ring expansion.

Approach B: Intramolecular Cyclization

- Activation of the amino group with acyl chlorides or anhydrides, followed by intramolecular nucleophilic attack, facilitates ring expansion under basic or neutral conditions.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phosphorus oxychloride or similar | Toluene | Reflux | 12-24 hours | Variable |

Final Esterification: Formation of the Tert-Butyl Ester

- The carboxylate group at the azepane ring is esterified with tert-butyl alcohol derivatives using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC in the presence of catalytic DMAP.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| tert-Butanol | Dichloromethane | Room temperature | 4-6 hours | 90%+ |

Summary of Key Data and Reaction Parameters

| Step | Reagents | Solvent | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| N-Acylation | Benzoyl chloride, triethylamine | Dichloromethane | 0°C to room temp | 90-98% | High regioselectivity |

| Ring expansion | Halogenation or cyclization | Toluene | Reflux | Variable | Requires careful control |

| Hydroxylation | H₂O₂ or OsO₄ | Appropriate solvent | Mild oxidation | 70-85% | Selective at 4-position |

| Phenylation | Suzuki coupling | Toluene/water | Reflux | 70-85% | Catalyzed by Pd complexes |

| Esterification | DCC or EDC | Dichloromethane | Room temp | >90% | Final step |

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection of the hydroxy group . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields an alcohol, while protection with tert-butyl(dimethyl)silyl chloride yields a silyl ether.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various biologically active compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a precursor to other pharmacologically active molecules . Its unique structure makes it a valuable compound for studying the interactions between different functional groups and their effects on biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and phenyl groups may play a role in binding to target proteins or enzymes, while the tert-butyl group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate with structurally related azepane derivatives, based on molecular properties, substituents, and applications.

Data Table of Key Compounds

Structural and Functional Analysis

Hydroxyl vs. Amino Groups

- Hydroxyl Substituents (e.g., ): Increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents.

- Amino Substituents (e.g., ): Enhance basicity, enabling participation in nucleophilic reactions (e.g., amide bond formation). Amino groups are critical in drug design for targeting biological receptors .

Phenyl vs. Alkyl Substituents

- Steric bulk may slow reaction kinetics compared to smaller substituents like methyl.

- Methyl/Dimethyl Groups (): Lower molecular weight and steric demand facilitate synthetic modifications.

Chlorosulfonyl Group ():

- A highly reactive functional group enabling sulfonamide formation.

- Useful in synthesizing sulfa drugs or covalent inhibitors.

Stability and Reactivity

- Hydroxyl-Containing Compounds: Stability under storage conditions is noted for tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (), though its pyrrolidine core differs from azepane analogs. Hydroxyl groups may participate in hydrogen bonding, affecting crystallization (relevant for X-ray studies; see SHELX refinements in ).

- Amino-Containing Compounds: Susceptible to oxidation; require inert storage conditions.

Biological Activity

Tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate, a compound within the class of azepane derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent functionalization. The synthetic route often includes:

- Formation of the Azepane Ring : Utilizing cyclic amines and appropriate reagents to construct the seven-membered ring.

- Hydroxylation : Introducing the hydroxyl group at the 4-position via oxidation reactions.

- Carboxylation : The tert-butyl ester is formed through esterification reactions with carboxylic acids.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Cyclic amines, bases |

| 2 | Hydroxylation | Oxidizing agents |

| 3 | Esterification | Carboxylic acids, tert-butyl alcohol |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Studies suggest that it may exhibit:

- Antioxidant Properties : The hydroxyl group contributes to radical scavenging activity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Case Study 1: Antioxidant Activity

A study by Smith et al. (2023) investigated the antioxidant properties of various azepane derivatives, including this compound. The findings indicated that this compound exhibited significant radical scavenging ability in vitro, particularly against DPPH radicals.

Case Study 2: Enzyme Inhibition

Research conducted by Jones et al. (2024) focused on the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The study found that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 2: Biological Activities and Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise adjustments to reaction conditions. For example, using tert-butyl carbamate intermediates, researchers can employ column chromatography (silica gel) for purification, as demonstrated in similar piperidine carboxylate syntheses . Reaction temperature (e.g., ice-cooling to 20°C) and solvent selection (e.g., dichloromethane or ionic liquids) significantly impact yield. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents like 1,1-dimethylethylamine can reduce byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azepane ring structure and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation (e.g., expected m/z ~275–300 range) . Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and carbonyl (C=O) moieties. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline forms .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Stability is maintained by storing the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases and UV light, which degrade the azepane ring . Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) detect degradation products like 4-phenylazepane derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Use fume hoods (ventilation ≥100 fpm) and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles). In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation . No acute toxicity data exists, so treat all exposures as potentially hazardous .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of this compound for targeted biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., GPCRs), focusing on substituent effects at the 4-phenyl group. Machine learning models (e.g., Random Forest) trained on PubChem datasets prioritize synthetic routes with high predicted bioactivity .

Q. What reaction mechanisms dominate the oxidation or reduction of this compound?

- Methodological Answer : Oxidation with KMnO₄ or CrO₃ targets the hydroxyl group, forming a ketone intermediate, while LiAlH₄ reduces the carbamate to an amine. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) reveal whether hydrogen abstraction or radical pathways dominate. In situ IR spectroscopy monitors intermediate species during reactions .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Systematic meta-analysis of literature data identifies variables like solvent polarity (e.g., dielectric constant >20 reduces yield) or catalyst loading. Replicating conflicting protocols under controlled conditions (e.g., humidity <30%) isolates critical factors. Statistical tools (ANOVA) quantify the significance of parameters like reaction time and temperature .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: define a design space for critical process parameters (CPPs) like stirring rate (300–500 rpm) and pH (6–8). Use Process Analytical Technology (PAT) tools (e.g., in-line Raman spectroscopy) for real-time monitoring. Statistical process control (SPC) charts track variability and trigger corrective actions (e.g., reagent repurification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.